methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine
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Overview
Description
“Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine” is a compound that contains a 1,2,4-triazole ring, which is a type of five-membered nitrogen heterocycle . Triazoles and their derivatives have been the focus of significant and continuous interest in the field of chemistry due to their importance as structural fragments in biologically active compounds . They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “this compound”, involves a 1,2,4-triazole ring substituted by a phenyl group . The exact molecular weight, chemical formula, and other specific structural details for “this compound” were not found in the retrieved papers.
Scientific Research Applications
Crystal Structure and Polymer Formation
- The compound 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, a related triazole, forms two-dimensional networks via hydrogen bonds, revealing insights into molecular conformation and potential for forming polymeric structures (Li, Liu, Ma, & Dong, 2012).
Antimicrobial Properties
- Compounds with a similar structure to methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine, like 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol, have shown significant antibacterial activity, suggesting potential antimicrobial applications (Sharma, Hussain, & Amir, 2008).
Chemical Synthesis and Characterisation
- The synthesis of various triazole derivatives, including those structurally related to this compound, has been a subject of extensive research, contributing to our understanding of their chemical properties and potential applications (Almeida, Maia, Souza, & Pacheco, 2022).
Antifungal Activity
- N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates, related to this compound, have demonstrated antifungal activities, suggesting their potential use in antifungal applications (Cui, Li, Song, & Qian, 2002).
Use in Organic Light-Emitting Diodes (OLEDs)
- Triazole derivatives have been utilized in the development of solution-processible bipolar molecules for use in OLEDs, indicating the potential of this compound in advanced electronic applications (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).
Application in Bioimaging
- Certain triazole-based compounds have been used as fluorescent probes for bioimaging, particularly for detecting zinc ions, suggesting potential research applications of this compound in bioimaging technologies (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).
Mechanism of Action
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target protein’s function, affecting cellular processes.
Biochemical Pathways
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , suggesting they may interfere with biochemical pathways essential for microbial growth and survival.
Pharmacokinetics
The pharmacokinetic properties of related 1,2,4-triazole compounds suggest that they may have good absorption and distribution profiles .
Result of Action
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , indicating that they may inhibit the growth of certain microorganisms.
properties
IUPAC Name |
N-methyl-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-9(10-12-7-13-14-10)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLFUDDQGYKDDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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